6-Hydroxycyclodecanone
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Overview
Description
6-Hydroxycyclodecanone is an organic compound with the molecular formula C10H18O2. It contains a ten-membered ring with a hydroxyl group and a ketone functional group. This compound is notable for its unique structure, which includes both a secondary alcohol and a ketone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxycyclodecanone can be synthesized through various methods. One common approach involves the reduction of cyclodecanone using sodium borohydride in the presence of methanol. Another method includes the oxidation of cyclodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting a carboxylic acid ester of this compound with hydrogen in the presence of a Raney nickel catalyst at elevated temperatures (around 200°C) .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxycyclodecanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Cyclodecanone or cyclodecanoic acid.
Reduction: Cyclodecanol.
Substitution: Various substituted cyclodecanones depending on the nucleophile used.
Scientific Research Applications
6-Hydroxycyclodecanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Hydroxycyclodecanone involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and ketone functional groups. These groups allow it to act as a nucleophile or electrophile in different reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 5-Hydroxycyclooctanone
- 4-Hydroxycyclohexanone
- 3-Hydroxycyclopentanone
- 2-Hydroxycyclooctanone
Comparison: 6-Hydroxycyclodecanone is unique due to its ten-membered ring structure, which provides distinct steric and electronic properties compared to smaller ring analogs. This larger ring size can influence the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
15957-40-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxycyclodecan-1-one |
InChI |
InChI=1S/C10H18O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9,11H,1-8H2 |
InChI Key |
RTDSZYZNHUFABG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCC(C1)O |
Origin of Product |
United States |
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